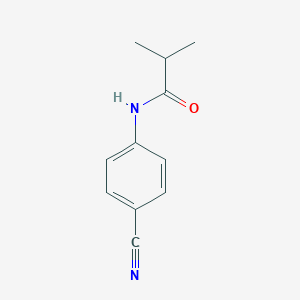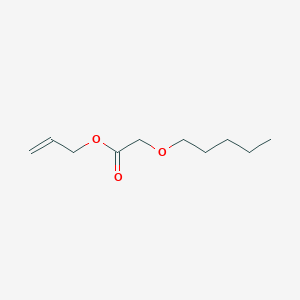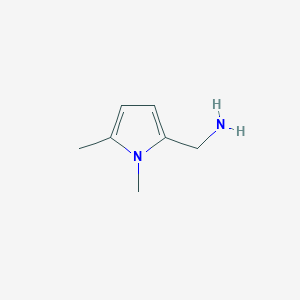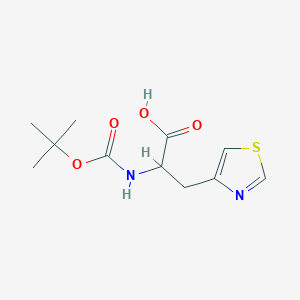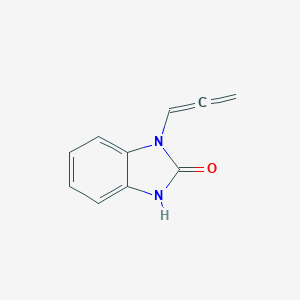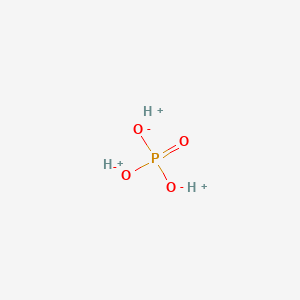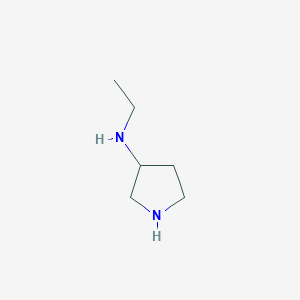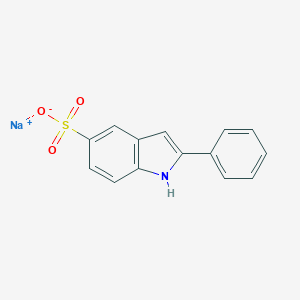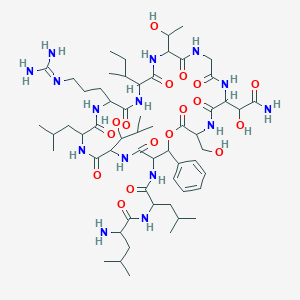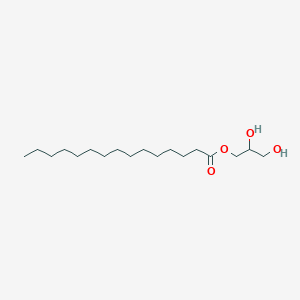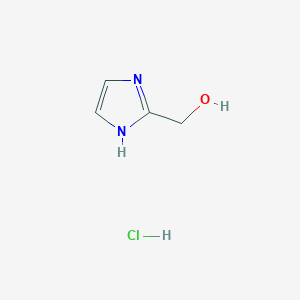![molecular formula C8H12O3 B038229 Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) CAS No. 114523-15-8](/img/structure/B38229.png)
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI), also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used in scientific research. This compound is a precursor to the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug.
作用机制
MDP2P acts as a precursor to the synthesis of MDMA, which is a serotonin, norepinephrine, and dopamine-releasing agent. MDMA works by increasing the release of these neurotransmitters, which results in a feeling of euphoria and increased empathy. MDMA also has the potential to increase heart rate and blood pressure.
生化和生理效应
MDMA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of serotonin, norepinephrine, and dopamine, which results in a feeling of euphoria and increased empathy. MDMA has been shown to have potential therapeutic uses, including the treatment of PTSD and anxiety disorders.
实验室实验的优点和局限性
MDP2P is a useful precursor in the synthesis of various drugs, including MDMA, which has potential therapeutic uses. However, the use of MDP2P and MDMA in lab experiments is limited due to their potential for abuse and their illegal status in many countries. Additionally, the synthesis of MDP2P and MDMA requires specialized equipment and expertise, which can be a limitation for many researchers.
未来方向
There are many future directions for the use of MDP2P and MDMA in scientific research, including the development of new therapeutic uses for MDMA and the synthesis of new drugs using MDP2P as a precursor. Additionally, there is a need for further research into the biochemical and physiological effects of MDMA, as well as the potential risks and benefits of its use in therapeutic settings. Finally, there is a need for further research into the synthesis of MDP2P and MDMA, as well as the development of new methods for their synthesis that are more efficient and cost-effective.
合成方法
MDP2P can be synthesized using various methods, including the Wacker oxidation method, the Leuckart-Wallach reaction, and the reductive amination method. The Wacker oxidation method involves the oxidation of safrole using palladium (II) acetate and copper (II) chloride in the presence of water and oxygen. The Leuckart-Wallach reaction involves the reaction of Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)edioxyphenylacetone (MDP2P) with ammonium formate and formic acid in the presence of heat. The reductive amination method involves the reaction of MDP2P with an amine and a reducing agent, such as sodium cyanoborohydride.
科学研究应用
MDP2P is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. MDMA is a psychoactive drug that is commonly used for recreational purposes, but it also has potential therapeutic uses. MDMA has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
属性
CAS 编号 |
114523-15-8 |
|---|---|
产品名称 |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(1-methyl-2,7-dioxabicyclo[4.1.0]heptan-6-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-4-3-5-10-7(8,2)11-8/h3-5H2,1-2H3 |
InChI 键 |
RTMMDBTWYCGTJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCOC1(O2)C |
规范 SMILES |
CC(=O)C12CCCOC1(O2)C |
同义词 |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
